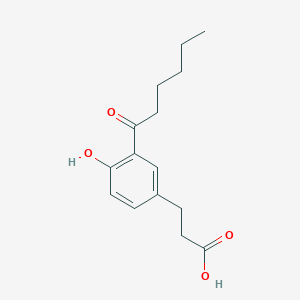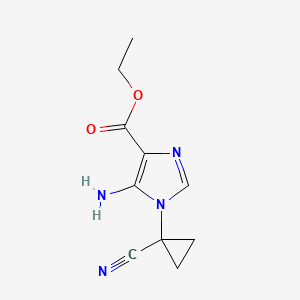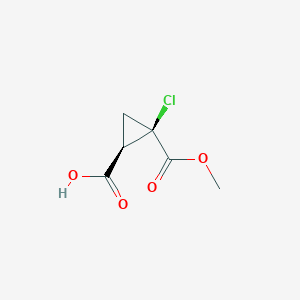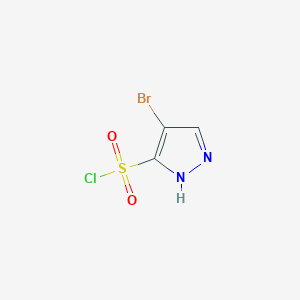![molecular formula C11H14F3N3O2 B6603042 ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate CAS No. 2225136-55-8](/img/structure/B6603042.png)
ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate is a complex chemical with potential applications in various scientific fields. Known for its unique molecular structure, it features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropyl group and an ethyl carbamate. This combination of functional groups provides the compound with distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This group is usually introduced via trifluoromethylation, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a base.
Cyclopropyl Group Attachment: Cyclopropyl groups can be added through cyclopropanation reactions, often using diazo compounds as intermediates.
Formation of the Carbamate Group: Finally, the carbamate functionality is introduced through the reaction of the pyrazole derivative with an ethyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve more efficient routes and scalable processes, including high-yield catalytic reactions and automated synthesis pathways to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce more functional groups, potentially altering its properties.
Reduction: Reduction reactions may convert certain groups to more reduced states.
Substitution: Substituting different groups on the pyrazole ring or the carbamate moiety can yield derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation agents such as N-bromosuccinimide for electrophilic substitution reactions.
Major Products
The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate has been explored in several research contexts:
Chemistry: It serves as a building block for more complex molecules in organic synthesis.
Biology: Its structure allows for potential interactions with biological targets, making it a candidate for bioactive compound studies.
Medicine: Investigations into its pharmacological properties could reveal new therapeutic potentials.
Industry: Its unique properties could be harnessed in materials science or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate largely depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound's effects could involve modulation of biochemical pathways, potentially influencing cellular processes such as signaling or metabolism.
Vergleich Mit ähnlichen Verbindungen
Comparing ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate with similar compounds:
Similar Compounds: Other trifluoromethyl-substituted pyrazoles or cyclopropylcarbamates.
Uniqueness: Its combination of the trifluoromethyl group, pyrazole ring, and cyclopropyl carbamate is unique, offering a distinct set of properties that may not be present in its counterparts.
This exploration into this compound highlights its fascinating chemistry and potential applications. Whether in the lab or industry, this compound certainly opens up numerous possibilities!
Eigenschaften
IUPAC Name |
ethyl N-[[1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-9(18)15-6-10(3-4-10)7-5-16-17-8(7)11(12,13)14/h5H,2-4,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXKGHCUULLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CC1)C2=C(NN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)



![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)
